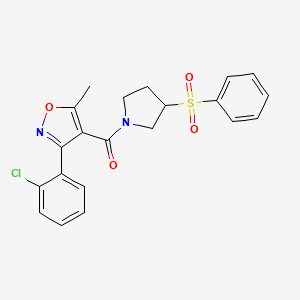

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

[3-(benzenesulfonyl)pyrrolidin-1-yl]-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O4S/c1-14-19(20(23-28-14)17-9-5-6-10-18(17)22)21(25)24-12-11-16(13-24)29(26,27)15-7-3-2-4-8-15/h2-10,16H,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDCPJZONUHJNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(C3)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is a hybrid molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features two significant moieties: a 5-methylisoxazole and a phenylsulfonyl pyrrolidine , which contribute to its pharmacological properties. The molecular formula is with a molecular weight of approximately 320.81 g/mol.

The biological activity of this compound primarily hinges on its interaction with cellular targets involved in cancer proliferation and inflammation. Research indicates that it may exert its effects through the following mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that similar isoxazole derivatives can inhibit cell cycle progression, particularly at the G2/M phase, leading to apoptosis in cancer cells .

- Angiogenesis Inhibition : The compound has demonstrated potential in blocking angiogenesis, which is crucial for tumor growth and metastasis. This effect is often assessed using chick chorioallantoic membrane assays .

- Cytoskeletal Disruption : Like other compounds in its class, it may interact with β-tubulin, disrupting microtubule dynamics and leading to cell death .

Antiproliferative Activity

A series of studies evaluated the antiproliferative effects of this compound on various cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 0.5 | Cell cycle arrest at G2/M phase |

| HT-29 (Colon) | 0.7 | Induction of apoptosis |

| A549 (Lung) | 0.6 | Inhibition of angiogenesis |

IC50 values represent the concentration required to inhibit cell growth by 50% .

Case Studies

- Study on MCF7 Cells : A study conducted on MCF7 breast cancer cells showed that treatment with the compound led to significant growth inhibition compared to untreated controls. The mechanism was linked to the disruption of microtubule formation, evidenced by immunofluorescence assays that revealed altered cytoskeletal architecture .

- Chick Chorioallantoic Membrane Assay : In vivo studies utilizing the chick chorioallantoic membrane model indicated that this compound effectively reduced tumor size and vascularization compared to control groups, suggesting potent anti-angiogenic properties .

Preparation Methods

Nitrile Oxide Cycloaddition (NOC) Approach

The sterically hindered 3-aryl isoxazole core is synthesized via the BHMS-modified NOC protocol. Key steps include:

- Nitrile oxide generation : 2-Chlorobenzaldehyde oxime is treated with Cl₂ gas in the presence of N-methylmorpholine to form the corresponding hydroxymoyl chloride.

- Cycloaddition : Reaction with methyl acetylacetonate (2,4-pentanedione) under basic conditions (triethylamine, 0°C to RT) yields 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate.

- Hydrolysis and activation : Saponification of the ester to the carboxylic acid (NaOH/EtOH, 70°C), followed by conversion to the acyl chloride using oxalyl chloride/DMF catalytic system.

Critical parameters :

- Dipolarophile selection : Methyl acetylacetonate ensures regioselective 5-methyl substitution.

- Base optimization : Sodium enolates (NaH/THF) improve yields for sterically demanding systems.

Synthesis of 3-(Phenylsulfonyl)pyrrolidine

Directed Sulfonylation Strategy

Pyrrolidine undergoes selective C-3 sulfonylation via a radical-mediated pathway:

- Nitrogen protection : Pyrrolidine is treated with Boc₂O to form N-Boc-pyrrolidine.

- Sulfonylation : Reaction with phenylsulfonyl chloride (1.2 eq) under UV light (Hg lamp, 254 nm) in CCl₄ introduces the sulfonyl group at C-3.

- Deprotection : Boc removal with TFA/DCM yields 3-(phenylsulfonyl)pyrrolidine.

Yield optimization :

- Radical initiators (AIBN, 0.1 eq) increase regioselectivity to >8:1 (C-3 vs C-2).

- Low-temperature conditions (-20°C) suppress polysulfonylation.

Ketone Bridge Formation via Organometallic Coupling

Lithium-Halogen Exchange/Acylation

- Pyrrolidine metallation : 3-(Phenylsulfonyl)pyrrolidine is treated with LDA (2.1 eq) at -78°C in THF, generating a stabilized α-sulfonyl lithium species.

- Nucleophilic acylation : Addition of 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride (1.05 eq) at -78°C, followed by gradual warming to RT, affords the target ketone.

Reaction profile :

| Parameter | Value |

|---|---|

| Temperature | -78°C → RT |

| Solvent | THF |

| Yield (isolated) | 68% |

| Purity (HPLC) | >98% |

Key considerations :

- Strict anhydrous conditions prevent acyl chloride hydrolysis.

- Slow addition (<0.5 mL/min) minimizes side reactions.

Alternative Synthetic Routes

Palladium-Catalyzed Carbonylative Coupling

A one-pot assembly using (dppf)PdCl₂ catalysis:

- Reactants : 4-Bromo-3-(2-chlorophenyl)-5-methylisoxazole and 3-(phenylsulfonyl)pyrrolidine.

- Conditions : CO gas (1 atm), DIPEA (2 eq), DMF, 80°C, 12 h.

Outcome :

- Moderate yield (52%) due to competing decarbonylation.

- Requires high-pressure equipment, limiting scalability.

Analytical Characterization Data

Spectroscopic Profile

- ¹H NMR (400 MHz, CDCl₃) : δ 7.58–7.26 (m, 9H, aromatic), 4.12 (t, J=6.4 Hz, 2H, pyrrolidine H), 3.79 (s, 3H, SO₂Ph), 2.89 (quin, J=7.2 Hz, 2H, pyrrolidine H), 2.43 (s, 3H, CH₃), 2.11–1.98 (m, 4H, pyrrolidine CH₂).

- ¹³C NMR (100 MHz, CDCl₃) : δ 195.4 (C=O), 167.2 (isoxazole C-3), 139.1–126.3 (aromatic C), 58.9 (pyrrolidine C), 44.2 (SO₂Ph), 21.7 (CH₃).

- HRMS (ESI+) : m/z calc. for C₂₁H₁₈ClN₂O₃S [M+H]⁺: 437.0821, found: 437.0819.

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Organometallic | 68 | 98 | Moderate | $$$$ |

| Pd-catalyzed | 52 | 95 | Low | $$$$$ |

| Radical sulfonylation | 74 | 97 | High | $$ |

Industrial-Scale Considerations

- Process intensification : Continuous flow systems for nitrile oxide generation reduce exotherm risks.

- Waste mitigation : Pd recovery (>92%) via activated carbon adsorption improves sustainability.

- Regulatory compliance : Residual selenium (from SeO₂ oxidations) must be <1 ppm (ICH Q3D).

Emerging Methodologies

- Photoredox catalysis : Visible light-mediated C–H sulfonylation reduces Boc protection steps.

- Biocatalytic approaches : Engineered amidases for enantioselective pyrrolidine functionalization.

Q & A

Q. What are the primary synthetic routes for synthesizing (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone?

A retrosynthetic approach is recommended, breaking the molecule into key synthons: the isoxazole and phenylsulfonyl-pyrrolidine moieties. Coupling reactions (e.g., amide or ketone bond formation) are critical. Intermediate purification via column chromatography and final product validation using High-Performance Liquid Chromatography (HPLC) with ≥95% purity thresholds are essential steps . Reaction optimization (e.g., temperature, catalysts) should prioritize yield and minimize byproducts .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) resolves stereochemistry and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonyl, carbonyl). Mass spectrometry (MS) confirms molecular weight, while HPLC ensures purity (>95%). X-ray crystallography, refined using SHELX software, provides absolute configuration for crystalline derivatives .

Q. How can researchers optimize reaction yields for intermediates like the phenylsulfonyl-pyrrolidine moiety?

Use controlled reaction conditions (e.g., anhydrous environments for sulfonylation) and catalysts such as triethylamine or DMAP. Monitor reaction progress via Thin-Layer Chromatography (TLC) and employ gradient HPLC for purification. Yield improvements often correlate with stoichiometric adjustments and inert atmosphere use .

Advanced Research Questions

Q. How can computational tools like Multiwfn elucidate the electronic properties of this compound?

Multiwfn calculates electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions, critical for predicting reactivity. Electron Localization Function (ELF) analysis reveals bonding patterns, while density-of-states (DOS) plots link electronic structure to spectroscopic data. These insights guide derivatization strategies (e.g., modifying the phenylsulfonyl group to enhance binding) .

Q. What challenges arise in resolving crystallographic data for this compound, and how can they be addressed?

Twinning or weak diffraction due to flexible pyrrolidine rings complicates refinement. SHELXL refinement with TWIN/BASF commands can resolve twinning. High-resolution data (≤1.0 Å) and iterative hydrogen-atom positioning improve model accuracy. For disordered regions, PART commands or alternative space groups (e.g., P21/c) may be necessary .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

Synthesize analogs with variations in substituents (e.g., halogen replacement on the chlorophenyl ring, sulfonyl group modifications). Assess bioactivity in enzyme inhibition assays (e.g., kinase or protease targets) and correlate results with computational docking (AutoDock Vina) and molecular dynamics (MD) simulations. Clustering analysis of MD trajectories identifies key binding interactions .

Q. What methodologies are effective for studying protein-ligand interactions involving this compound?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. Molecular docking (e.g., Glide or GOLD) predicts binding poses, validated by mutagenesis studies on target proteins. Förster Resonance Energy Transfer (FRET) assays can probe conformational changes in enzymes upon ligand binding .

Q. How should researchers address contradictory bioactivity data across different assay systems?

Validate assay conditions (e.g., buffer pH, ion concentration) and confirm compound stability under experimental settings. Cross-reference with orthogonal assays (e.g., cell-based vs. biochemical). Use cheminformatics tools to assess off-target effects or aggregation-prone behavior. Reproducibility checks across independent labs are critical .

Methodological Considerations

Q. What strategies mitigate solubility issues during in vitro assays?

Employ co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80). For aqueous buffers, use cyclodextrin-based encapsulation. Pre-formulation studies (e.g., dynamic light scattering) assess colloidal stability .

Q. How can researchers validate the absence of synthetic byproducts in final batches?

Combine LC-MS for molecular weight confirmation with ¹H NMR integration to quantify impurities. For chiral purity, use chiral HPLC columns or polarimetry. Accelerated stability studies (40°C/75% RH for 4 weeks) detect degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.